![molecular formula C9H11ClN4 B13205436 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an isobutyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-methylpropanal in the presence of a base, followed by cyclization with formamidine acetate . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrazole ring.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used under controlled conditions.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include 4-aminopyrazolopyrimidines, 4-thiopyrazolopyrimidines, and 4-alkoxypyrazolopyrimidines.
Electrophilic Substitution: Products include brominated and nitrated derivatives.
Suzuki Coupling: Products include various biaryl derivatives.
科学的研究の応用
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Research: The compound is used in the study of cell signaling pathways and apoptosis.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the isobutyl group.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Similar but without the 2-methylpropyl group.
4-Chloro-1-(2-phenylpropyl)-1H-pyrazolo[3,4-D]pyrimidine: Similar but with a phenyl group instead of a methyl group.
Uniqueness
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutyl group enhances its lipophilicity, allowing for better cell membrane permeability and interaction with hydrophobic pockets in target proteins .
特性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
4-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)4-14-9-7(3-13-14)8(10)11-5-12-9/h3,5-6H,4H2,1-2H3 |
InChIキー |
MVEZGLVNWBQAJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C=N1)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




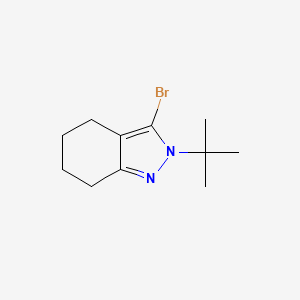

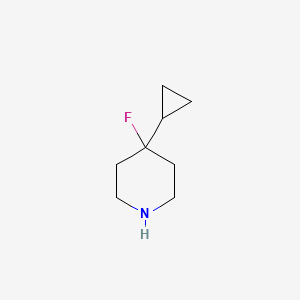
amine](/img/structure/B13205387.png)
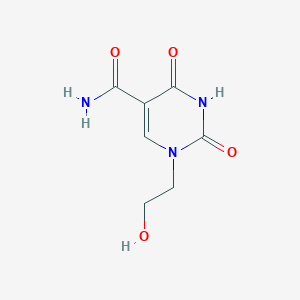
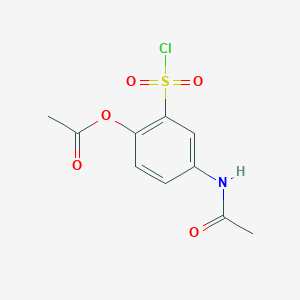
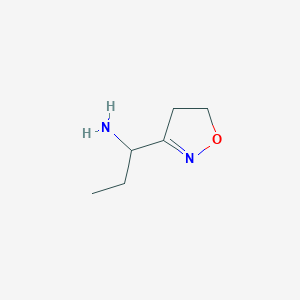
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
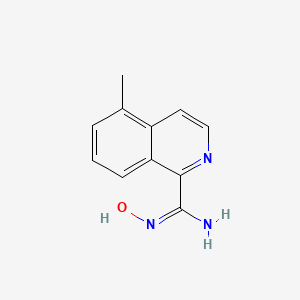
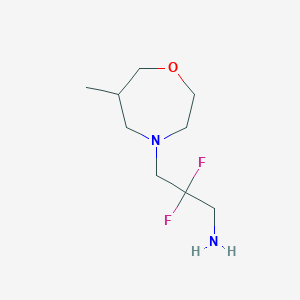
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
